(R)-N,N-Dimethyl-2-morpholinemethanamine 2hcl
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Overview
Description
®-N,N-Dimethyl-2-morpholinemethanamine 2HCl is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a dimethylamino group. It is commonly used in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-2-morpholinemethanamine 2HCl typically involves the reaction of morpholine with formaldehyde and dimethylamine. The process can be summarized as follows:
Reaction of Morpholine with Formaldehyde: Morpholine is reacted with formaldehyde under controlled conditions to form a hydroxymethyl intermediate.
Addition of Dimethylamine: Dimethylamine is then added to the reaction mixture, resulting in the formation of ®-N,N-Dimethyl-2-morpholinemethanamine.
Formation of 2HCl Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of ®-N,N-Dimethyl-2-morpholinemethanamine 2HCl is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process ensures high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-2-morpholinemethanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N,N-Dimethyl-2-morpholinemethanamine 2HCl is used as a building block for the synthesis of various complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is used in biological research to study enzyme interactions and cellular processes. It is also employed in the development of biochemical assays.
Medicine
In medicine, ®-N,N-Dimethyl-2-morpholinemethanamine 2HCl is investigated for its potential therapeutic effects. It is used in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry
The compound finds applications in the manufacturing of specialty chemicals and materials. It is used in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-2-morpholinemethanamine 2HCl involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: Similar structure but lacks the dimethylamino group.
N,N-Dimethylmorpholine: Similar structure but differs in the position of the dimethylamino group.
Morpholine: The parent compound without any substitutions.
Uniqueness
®-N,N-Dimethyl-2-morpholinemethanamine 2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2R)-morpholin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXLKNKRYBJJNN-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CNCCO1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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